1-Bromo-2-ethenyl-4-methoxybenzene
Overview
Description
1-Bromo-2-ethenyl-4-methoxybenzene is an organic compound with the molecular formula C9H9BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethenyl group, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
1-Bromo-2-ethenyl-4-methoxybenzene, also known as 4-Bromoanisole , is a brominated derivative of anisole
Mode of Action
Brominated aromatic compounds are generally known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate . This intermediate can then undergo further reactions, such as nucleophilic substitution or oxidation .
Biochemical Pathways
They can participate in reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other chemicals, and the specific biological context (e.g., the type of cells or tissues present). For instance, the rate of electrophilic aromatic substitution reactions can be influenced by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-ethenyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-ethenyl-4-methoxybenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-ethenyl-4-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield ethyl derivatives.
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) to form different derivatives.
Common Reagents and Conditions
Bromination: Bromine (Br2) with a catalyst like Fe or AlBr3.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Electrophilic Aromatic Substitution: Various substituted benzene derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Ethyl derivatives.
Nucleophilic Substitution: Hydroxy or amino derivatives.
Scientific Research Applications
1-Bromo-2-ethenyl-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromoanisole: Similar structure but lacks the ethenyl group.
4-Bromoanisole: Similar structure but with different substitution pattern.
1-Bromo-4-methoxy-2,5-dimethylbenzene: Contains additional methyl groups.
Uniqueness
1-Bromo-2-ethenyl-4-methoxybenzene is unique due to the presence of both an ethenyl group and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-2-ethenyl-4-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCHARNDFAMFGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297135 | |
Record name | 1-Bromo-2-ethenyl-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139469-06-0 | |
Record name | 1-Bromo-2-ethenyl-4-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139469-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2-ethenyl-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene, 1-bromo-2-ethenyl-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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